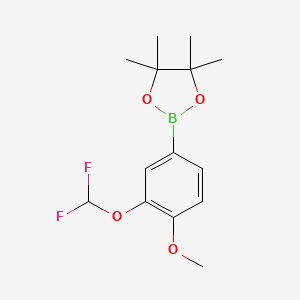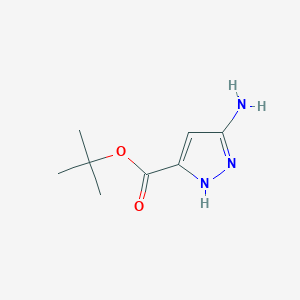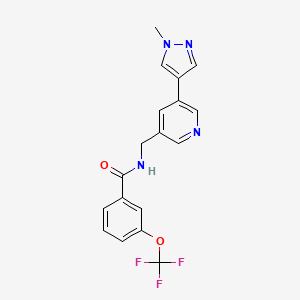![molecular formula C13H17N5O2 B2985757 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448123-65-6](/img/structure/B2985757.png)
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazole is characterized by two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . More specific physical and chemical properties would depend on the exact structure of the compound.Scientific Research Applications
Chemical Synthesis and Reactivity
The compound serves as a foundation in the synthesis of novel heterocyclic structures, demonstrating the versatility of its chemical framework. Studies have investigated its reactivity and application in generating complex molecules with potential antimicrobial and antifungal activities. For instance, research on the synthesis of thiosemicarbazide derivatives from similar structures highlights the potential of this compound in creating targeted heterocyclic compounds with antimicrobial assessment (Elmagd et al., 2017). Another study focuses on the preparation and reactions of related heterocyclic systems, showcasing the biocidal properties of the synthesized compounds against various microorganisms (Youssef et al., 2011).
Mechanistic Insights
Insights into the reaction mechanisms involving similar heterocyclic compounds have been gained, such as the unexpected reaction pathways leading to the formation of N-formylated products through ANRORC rearrangements (Ledenyova et al., 2018). These studies not only enrich the understanding of the compound’s chemical behavior but also open avenues for the design of novel synthetic strategies in organic chemistry.
Antimicrobial Activity
The synthesis and evaluation of derivatives of similar structures for their antimicrobial activity highlight the potential pharmaceutical applications of this compound. Research has shown that modifications of the core structure can lead to compounds with promising antimicrobial properties, which could be explored further in drug discovery and development (Hassan, 2013).
Drug Discovery and Molecular Design
The compound’s framework has been utilized in the design and synthesis of molecules with potential application in treating various diseases. For example, modifications of related imidazo[1,2-a]pyrimidine structures to reduce metabolism mediated by aldehyde oxidase have been explored to enhance the pharmacological profile of drugs targeting specific receptors (Linton et al., 2011).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological targets. Some imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-10-14-3-6-17(10)7-4-15-13(19)11-9-12-18(16-11)5-2-8-20-12/h3,6,9H,2,4-5,7-8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGORNMWFGHNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)



![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)

![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)
